(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine
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Overview
Description
(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine is a chemical compound with the molecular formula C11H12ClNO2 It features a cyclopropyl group attached to a methanamine moiety, which is further connected to a chlorinated benzo[d][1,3]dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: The starting material, 1,3-benzodioxole, is chlorinated to introduce the chlorine atom at the 7-position.
Cyclopropylation: The chlorinated benzo[d][1,3]dioxole is then subjected to cyclopropanation using a suitable cyclopropylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the chlorinated benzo[d][1,3]dioxole ring, potentially removing the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Dechlorinated benzo[d][1,3]dioxole derivatives.
Substitution: Various substituted methanamine derivatives.
Scientific Research Applications
(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole core and have been studied for their anticancer properties.
Benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate: Another compound with a similar benzo[d][1,3]dioxole structure, used in pharmaceutical research.
Uniqueness: (2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine is unique due to the presence of the cyclopropyl group and the methanamine moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
[2-(7-chloro-1,3-benzodioxol-5-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H12ClNO2/c12-9-2-6(8-1-7(8)4-13)3-10-11(9)15-5-14-10/h2-3,7-8H,1,4-5,13H2 |
InChI Key |
RBZIRTZRLYAXGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC3=C(C(=C2)Cl)OCO3)CN |
Origin of Product |
United States |
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